(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate involves several steps, including the resolution of chiral stable free radicals, conversion to methanethiosulfonate spin labels, and determination of enantiomeric purities. This process highlights the molecule's complexity and the sophisticated techniques required for its preparation (Bálint et al., 2004).
Molecular Structure Analysis
The molecular structure of closely related compounds has been extensively studied, revealing information about preferred conformations and the significance of various molecular interactions. For example, the study of methyl methanethiosulfonate provides insights into the steric and electronic factors influencing molecular conformation, highlighting the complexity of these molecules (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical properties of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate derivatives are notable, especially in the context of spin labeling. These molecules can undergo various chemical reactions, serving as potent spin labels for studying molecular dynamics and structure. The synthesis of highly reactive derivatives illustrates the molecule's versatility and the range of possible chemical transformations (Csekö et al., 1985).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, including their phase behavior and vibrational properties, offer valuable insights into the physical characteristics of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate. These studies contribute to a deeper understanding of how the molecule's structure influences its behavior in various states (Tuttolomondo et al., 2007).
Scientific Research Applications
Sensitive Thiol Titrating Agent
This compound serves as a sensitive thiol titrating agent. Berliner et al. (1982) described its use in active site labeling and inhibition of the enzyme papain, highlighting its utility in studying thiol enzymes (Berliner, Grunwald, Hankovszky, & Hideg, 1982).
In Organoaluminum Synthesis
Kadikova et al. (2016) found that S-Methyl methanethiosulfonate is an effective sulfanylating agent in the synthesis of 1-alkenyl sulfones and sulfides using zirconocene catalysis (Kadikova, Ramazanov, Vyatkin, & Dzhemilev, 2016).
Molecular Probes and Labels
Dobrynin et al. (2021) used a related compound, 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, as molecular probes and labels in biophysical and biomedical research, showcasing its broad application in these fields (Dobrynin et al., 2021).
Modification of Thiol Enzymes
Makarov et al. (2019) explored the modification of functional cysteines in thiol enzymes and redox-regulated proteins using MMTS, a related compound, demonstrating its utility in studying enzyme activity and thiol-disulfide exchange reactions (Makarov et al., 2019).
Site-Directed Spin Labeling of Proteins
Sezer, Freed, & Roux (2008) highlighted the use of MTSSL, a similar spin label, in site-directed spin labeling of proteins, crucial for studying protein structure and interactions (Sezer, Freed, & Roux, 2008).
Studying Membrane Proteins
Trad et al. (1995) found that MTS spin label, a related compound, is effective for labeling membrane proteins, providing insights into protein alterations under different conditions (Trad, James, Bhardwaj, & Butterfield, 1995).
Methane Biosynthesis Inhibition
Gunsalus, Romesser, & Wolfe (1978) used methyl-coenzyme M analogues, related to the compound , to inhibit methane biosynthesis in Methanobacterium thermoautotrophicum, indicating its potential in microbial metabolic studies (Gunsalus, Romesser, & Wolfe, 1978).
Conditional Gene Expression Studies
Wunnicke et al. (2011) explored the ligand-induced conformational changes in a synthetic tetracycline aptamer, demonstrating the use of spin labels in gene expression studies (Wunnicke et al., 2011).
Safety And Hazards
MTSL is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .
properties
InChI |
InChI=1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCGBLQCTWVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230944 | |
Record name | 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate | |
CAS RN |
81213-52-7 | |
Record name | (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81213-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081213527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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